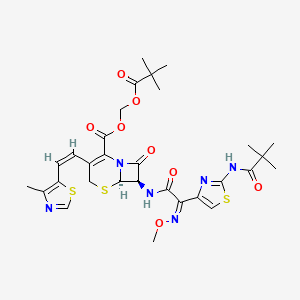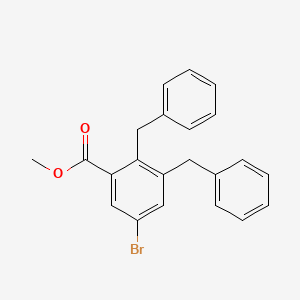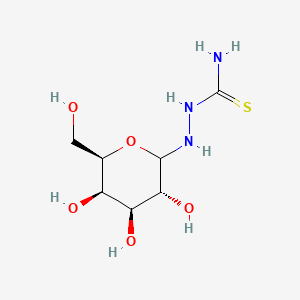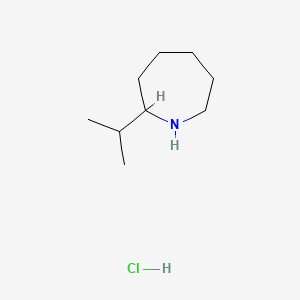
(E)-1-((3-Pentyl-1H-inden-1-ylidene)methyl)naphthalene
説明
JWH 176は、合成カンナビノイド受容体アゴニストであり、特に中枢カンナビノイド受容体(CB1)と相互作用するように設計されています。これは、テトラヒドロカンナビノール(THC)よりも強力な、26.0ナノモルというCB1受容体における結合親和性を持つ鎮痛薬です。 JWH 176は、ヘテロ原子を含まない炭化水素であるため、受容体への結合にファンデルワールス力と疎水性相互作用を依存している点が特に注目されています .
科学的研究の応用
JWH 176 has several scientific research applications:
Chemistry: Used to study the binding interactions with cannabinoid receptors, providing insights into receptor-ligand interactions.
Biology: Helps in understanding the role of cannabinoid receptors in various physiological processes, such as pain modulation and appetite regulation.
Medicine: Potential therapeutic applications in pain management, appetite stimulation, and muscle relaxation.
Industry: Used in the development of new synthetic cannabinoids for research and potential therapeutic use.
準備方法
合成経路と反応条件: JWH 176は、一連の有機反応によって合成されます。主要な工程には、インデン構造の形成と、その後のナフタレン部分の付加が含まれます。 合成は通常、強い塩基と有機溶媒を制御された温度下で使用して、正しい立体化学を達成します .
工業的製造方法: JWH 176の工業的製造は、自動反応器や連続フローシステムの使用など、大規模な有機合成技術を伴う可能性が高く、品質と収率の一貫性を確保します。 このプロセスには、クロマトグラフィーなどの厳格な精製工程も含まれ、目的の生成物を副生成物や不純物から分離します .
化学反応の分析
反応の種類: JWH 176は、以下を含むさまざまな化学反応を起こします。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、分子に酸素原子を導入します。
還元: 水素化アルミニウムリチウムなどの還元剤を使用して、酸素原子を除去するか、水素原子を添加します。
一般的な試薬と条件:
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: 無水エーテル中での水素化アルミニウムリチウム。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は完全に飽和した炭化水素を生成する可能性があります .
4. 科学研究への応用
JWH 176は、いくつかの科学研究に適用されています。
化学: カンナビノイド受容体との結合相互作用を研究するために使用され、受容体-リガンド相互作用に関する洞察を提供します。
生物学: 痛み調節や食欲調節など、さまざまな生理学的プロセスにおけるカンナビノイド受容体の役割の理解に役立ちます。
医学: 疼痛管理、食欲刺激、筋肉弛緩における潜在的な治療用途。
作用機序
JWH 176は、中枢カンナビノイド受容体(CB1)に結合することでその効果を発揮します。この結合は受容体を活性化し、神経伝達物質の放出を調節する一連の細胞内イベントを引き起こします。一次分子標的は、エンドカンナビノイド系の一部であるCB1受容体です。 これらの受容体の活性化は、痛みの知覚、食欲、気分など、さまざまな生理学的プロセスに影響を与えます .
類似の化合物:
JWH 175: 構造は似ていますが、立体異性体の混合物を含んでいます。
JWH 018: JWH 176とは異なり、カルボニル基を含んでいます。
JWH 073: アルキル側鎖の異なる別の合成カンナビノイド
JWH 176の独自性: JWH 176は、ヘテロ原子を持たず、受容体結合にファンデルワールス力と疎水性相互作用を依存している点が特徴です。 この特性は、通常は酸素や窒素などのヘテロ原子を含む他の合成カンナビノイドとは異なります .
類似化合物との比較
JWH 175: Similar structure but includes a mixture of stereoisomers.
JWH 018: Contains a carbonyl group, unlike JWH 176.
JWH 073: Another synthetic cannabinoid with a different alkyl side chain
Uniqueness of JWH 176: JWH 176 is unique due to its lack of heteroatoms and reliance on Van der Waals and hydrophobic interactions for receptor binding. This characteristic sets it apart from other synthetic cannabinoids that typically contain heteroatoms like oxygen or nitrogen .
特性
IUPAC Name |
1-[(E)-(3-pentylinden-1-ylidene)methyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3/b22-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESBQVTVSBBSE-OQKWZONESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C/C(=C\C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692895 | |
| Record name | JWH-176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-62-1 | |
| Record name | 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-176 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-176 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-176 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA60GT97BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7R,9AS)-7-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B584537.png)
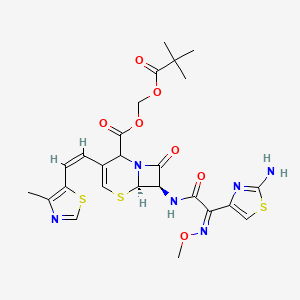
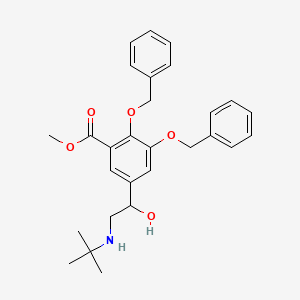
![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)
